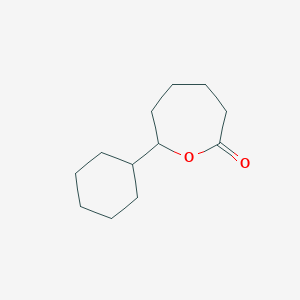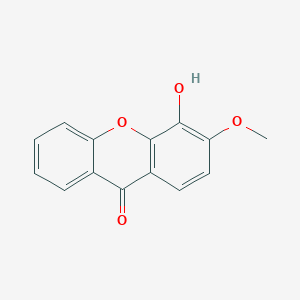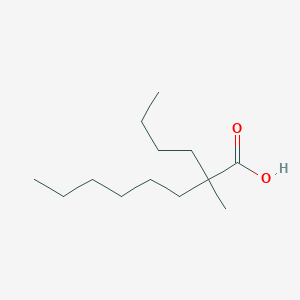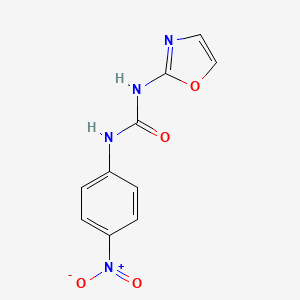
Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is a compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry. The presence of the 4-nitrophenyl and 2-oxazolyl groups in the molecule imparts unique characteristics that can be exploited for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-(4-nitrophenyl)-N’-2-oxazolyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 4-nitrophenyl isocyanate with 2-oxazolylamine under mild conditions can yield the desired product .
Another method involves the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation . This method is efficient and provides high yields of the desired urea derivative.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . due to environmental and safety concerns, alternative methods such as the use of potassium isocyanate in water without organic co-solvents are being explored .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxazolyl group can participate in nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include amino derivatives, substituted oxazolyl compounds, and reduced urea derivatives.
Applications De Recherche Scientifique
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)-N’-benzylurea: Similar structure but with a benzyl group instead of an oxazolyl group.
N-(4-nitrophenyl)-N’-methylurea: Contains a methyl group instead of an oxazolyl group.
Uniqueness
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is unique due to the presence of the oxazolyl group, which imparts distinct chemical reactivity and biological activity compared to other N-substituted ureas. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
35629-51-7 |
|---|---|
Formule moléculaire |
C10H8N4O4 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C10H8N4O4/c15-9(13-10-11-5-6-18-10)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
Clé InChI |
NFNMBVGVKBNQEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=NC=CO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


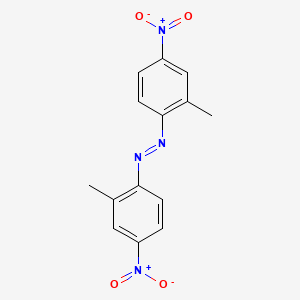
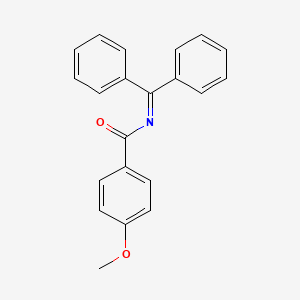
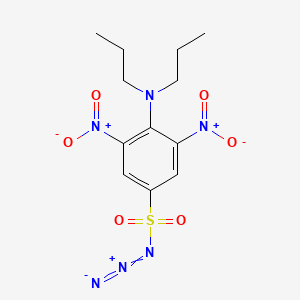
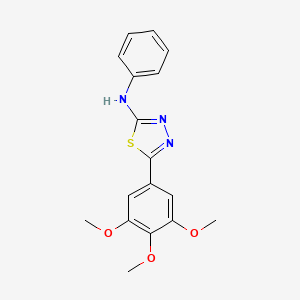
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
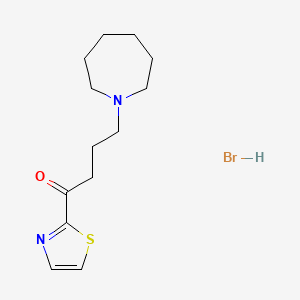


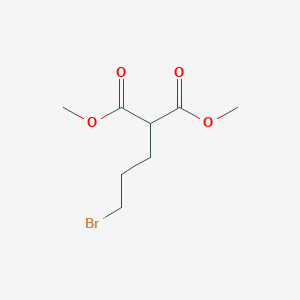
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
